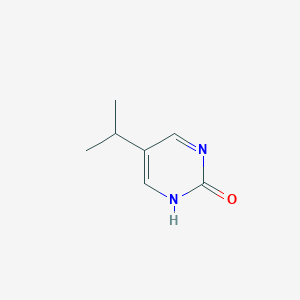

5-Isopropylpyrimidin-2(1H)-one

説明

5-Isopropylpyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Inhibition of IDH1R132H and Allosteric Binding Site Discovery

Research has identified 4-isopropyl-3-(2-((1-phenylethyl)amino)pyrimidin-4-yl)oxazolidin-2-one as a potent inhibitor of IDH1R132H, a mutation implicated in various cancers. The synthesis of stereoisomers and subsequent testing led to the discovery of a highly potent isomer, showcasing significant cellular activity and selectivity. X-ray crystallography further aided in identifying an allosteric binding site, facilitating the development of inhibitors capable of crossing the blood-brain barrier, thus providing a foundation for therapeutic advancements against mutant IDH1-driven malignancies (Levell et al., 2017).

Synthesis of 2-Thioxopyrimidin-4(1H)-one Derivatives as HIV-1 Inhibitors

A series of 5-allyl-6-benzylpyrimidin-4(3H)-ones, including derivatives of 2-Thioxopyrimidin-4(1H)-one, were synthesized and evaluated for their in vitro activities against HIV-1. The research highlighted the potential of substitutions at the C-2 position of the pyrimidine ring to enhance anti-HIV-1 reverse transcriptase activity. Among these, a specific analogue exhibited potent anti-HIV-1 activity, indicating the therapeutic potential of these derivatives in treating HIV-1 infection (Khalifa & Al-Omar, 2014).

Microwave-Assisted Synthesis Under Solvent-Free Conditions

The research into 5-unsubstituted-3,4-dihydropyrimidin-2(1H)-ones explored microwave-assisted Biginelli reactions under solvent-free conditions, using ZnI2 as a catalyst. This methodological innovation showcased operational simplicity and excellent yield, avoiding the use of organic solvents and expensive catalysts. Such advancements in synthesis techniques contribute significantly to the field of green chemistry and pharmaceutical manufacturing (Liang et al., 2007).

Inhibition of DNA Methyltransferases

The study on DNA (Cytosine-C5) methyltransferase inhibition by oligodeoxyribonucleotides containing 2-(1H)-pyrimidinone (zebularine aglycon) elucidated its mechanism as a competitive inhibitor of both prokaryotic and mammalian DNA C5 methyltransferases. This research provides insights into the molecular mechanisms of action for zebularine and its potential use in reactivating silenced genes associated with cancer progression, presenting a valuable approach for cancer therapy (van Bemmel et al., 2009).

Antitumor Activity and DNA Cross-Linking

Investigations into antifolate and antitumor activity of classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines revealed the significance of C9-methyl substitution and C8-C9 conformational restriction. These compounds exhibited potent inhibitory activities against dihydrofolate reductase (DHFR) and showed promise in inhibiting tumor cell growth. The study highlights the therapeutic potential of these derivatives in cancer treatment, emphasizing the importance of structural modifications for enhancing biological activity (Gangjee et al., 2000).

特性

IUPAC Name |

5-propan-2-yl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)6-3-8-7(10)9-4-6/h3-5H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRFSEPZTBMEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493773 | |

| Record name | 5-(Propan-2-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64171-58-0 | |

| Record name | 5-(1-Methylethyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64171-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Propan-2-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

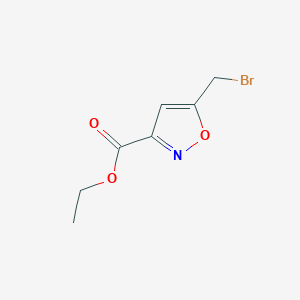

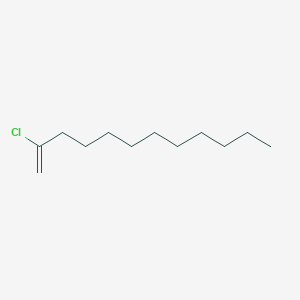

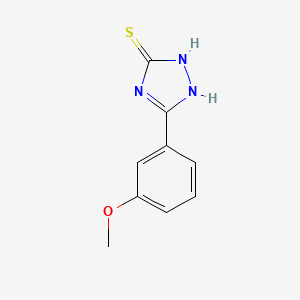

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

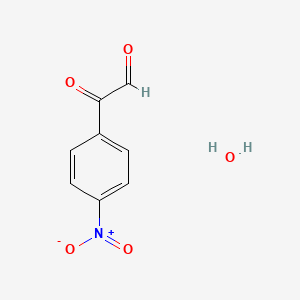

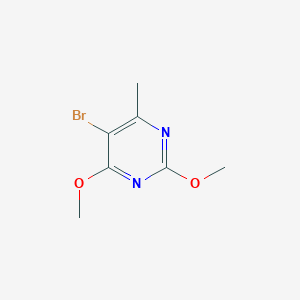

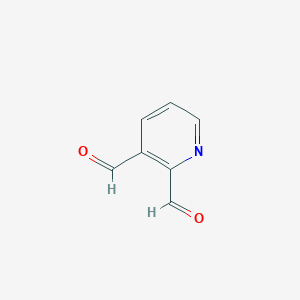

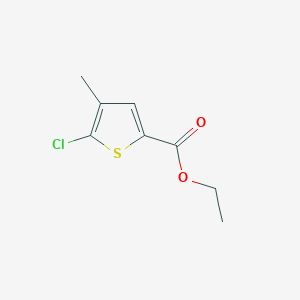

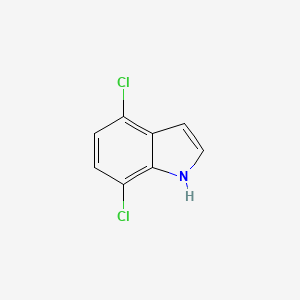

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)